
3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Approaches : Oxazolidines and thiazolidines have been synthesized from α-amino acid ethyl esters, demonstrating the versatility of these scaffolds in organic synthesis. These compounds undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles, and interaction with p-nitrobenzaldehyde and piperidine to yield Mannich bases. Acetylation and subsequent cyclization under specific conditions yield bicyclic compounds, highlighting the potential for creating complex molecules from simpler precursors (Badr, Aly, Fahmy, & Mansour, 1981).
- Electrooxidative Cyclization : Novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives have been synthesized using electrooxidative methods. This demonstrates the utility of electrochemical approaches in the synthesis of oxazolidine derivatives, providing efficient pathways to these compounds (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Biological Applications
- Antifungal and Antimicrobial Activities : A novel 1,2,4-triazole class compound with potential antifungal properties has been synthesized, highlighting the role of oxazolidine derivatives in developing new antifungal agents. This work underlines the importance of understanding solubility and partitioning processes in developing effective pharmaceuticals (Volkova, Levshin, & Perlovich, 2020). Additionally, the synthesis of compounds incorporating the thiazolidine-2,4-dione scaffold and their evaluation for antimicrobial activities further support the potential of these derivatives in medicinal chemistry (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
作用機序
Target of action
Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
The specific mode of action would depend on the exact structure of the compound and its target. For example, some piperidine derivatives are known to inhibit certain enzymes or receptor activities, leading to their therapeutic effects .
Biochemical pathways
Again, the specific pathways affected would depend on the target of the compound. Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely. Factors such as the compound’s size, charge, and lipophilicity can influence its pharmacokinetic profile .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and biochemical pathways affected. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s ionization state, which can in turn influence its absorption and distribution .
将来の方向性
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely continue to explore the potential applications of piperidine derivatives in various therapeutic areas .
特性
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-11(13)9-14(20)18-7-5-12(6-8-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQYFCLJERTORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
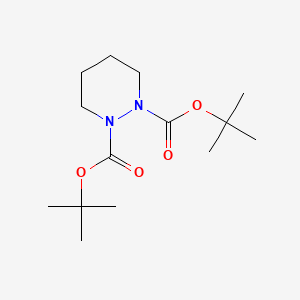
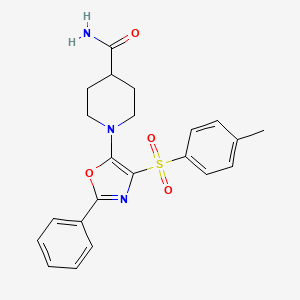
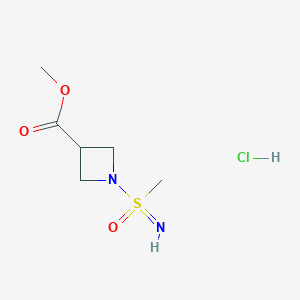
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
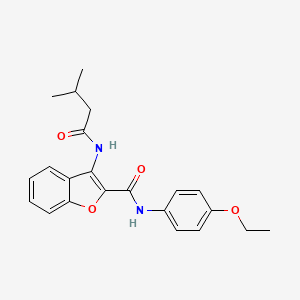
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)
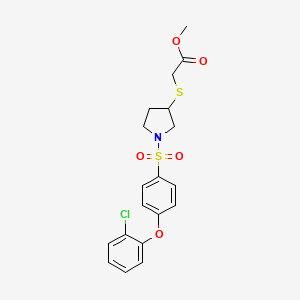


![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

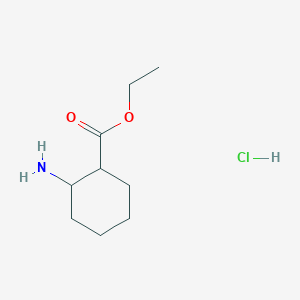
![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)
